![molecular formula C8H14ClN5O B3024694 Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- CAS No. 2904-53-2](/img/structure/B3024694.png)
Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-
Overview
Description
Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- (also known as 2-chloroethanol) is a colorless liquid that is widely used as a solvent in industrial and laboratory settings. It is also used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pesticides. In recent years, 2-chloroethanol has become increasingly popular as a research tool due to its ability to facilitate the synthesis of complex molecules.
Scientific Research Applications
Antitumor Properties
1,3,5-triazines have demonstrated significant antitumor activity. Notably:
- Hexamethylmelamine (HMM) (1) and 2-amino-4-morpholino-s-triazine (2) are clinically used to treat lung, breast, and ovarian cancers due to their antitumor properties .
- Hydroxymethylpentamethylmelamine (HMPMM) (3) is the hydroxylated metabolite of HMM and represents its major active form .
- General structure 5 exhibits antitumor activity in human cancer and murine leukemia cell lines .
Aromatase Inhibition
1,3,5-triazines with a general structure similar to 4 display significant aromatase inhibitory activity .
Siderophore-Mediated Drug Potential
The 1,3,5-triazine 6 has potential use as a siderophore, which is a microbial iron shelter .
Corticotrophin-Releasing Factor 1 Receptor Antagonism
- General structure 7 acts as a potent corticotrophin-releasing factor 1 receptor antagonist .
- Compound 9 also exhibits similar properties .
Anti-Inflammatory Activity
- Compounds of type 8 show potent activity against leukotriene C4 (LTC4) antagonist, which has a protective effect on HCl.ethanol-induced gastric lesions .
Antiparasitic Activity
Mechanism of Action
Target of Action
Similar compounds often interact with enzymes or receptors in the body, altering their function and leading to various physiological effects .
Mode of Action
It’s known that compounds with similar structures can act as nucleophiles, reacting with electrophilic carbon atoms in other molecules . This can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
For example, they might interfere with the synthesis of certain biomolecules, or alter signal transduction pathways within cells .
Pharmacokinetics
Similar compounds are often absorbed through the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
The effects would likely depend on the specific targets of the compound and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Furthermore, individual variations in metabolism and immune response can also influence the compound’s efficacy .
properties
IUPAC Name |
2-[[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN5O/c1-5(2)11-8-13-6(9)12-7(14-8)10-3-4-15/h5,15H,3-4H2,1-2H3,(H2,10,11,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXYTCNXXVSNIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NCCO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389610 | |
Record name | Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2904-53-2 | |
Record name | Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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